2,6-Di-sec-butylphenol

Antioxidant Mechanism Free Radical Scavenging Thermochemistry

Procure 2,6-Di-sec-butylphenol (CAS 5510-99-6) for superior antioxidant synthesis. Sterically hindered sec-butyl groups modulate O–H bond dissociation energy for controlled radical scavenging in lubricants, plastics, and rubber. Liquid physical state (bp 255–260°C) simplifies blending, reduces energy costs vs. solid analogs, and ensures homogeneous polymer matrix distribution. Ideal for sulfur-bridged antioxidant precursors and high-temperature industrial fluids.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 5510-99-6
Cat. No. B1583072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-sec-butylphenol
CAS5510-99-6
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(C(=CC=C1)C(C)CC)O
InChIInChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3
InChIKeyFHTGJZOULSYEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.72e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-sec-butylphenol (CAS 5510-99-6): Sterically Hindered Alkylphenol for Antioxidant and Stabilizer Procurement


2,6-Di-sec-butylphenol (CAS 5510-99-6, C₁₄H₂₂O, MW 206.32) is a sterically hindered alkylphenol featuring two sec-butyl substituents at the ortho-positions (2 and 6) of the phenolic ring [1]. This specific substitution pattern is critical for its antioxidant function: the bulky ortho-groups protect the phenolic O–H from premature hydrogen abstraction, enabling controlled radical scavenging in plastics, rubber, and lubricant formulations . Physically, it is a clear to pale yellow liquid with a density of 0.918 g/mL at 25°C, boiling range of 255–260°C, and very low water solubility, making it highly compatible with organic media [2].

Why 2,6-Di-sec-butylphenol Cannot Be Arbitrarily Replaced by 2,6-Di-tert-butylphenol or BHT in Critical Formulations


The sec-butyl versus tert-butyl ortho-substitution dictates the steric shielding of the phenolic O–H bond, directly modulating the bond dissociation energy (BDE) and the rate of hydrogen atom transfer to peroxyl radicals [1]. Even structurally close analogs like 2,6-di-tert-butylphenol exhibit different O–H BDEs and oxidation kinetics, which translate into divergent performance in lubricant oxidation induction times and polymer thermal-oxidative stability [2]. Generic substitution without empirical validation risks compromising the oxidative stability of the final product, particularly in applications where the target compound serves as a precursor to sulfur-bridged hindered phenol antioxidants [3].

Quantitative Differentiation Evidence: 2,6-Di-sec-butylphenol vs. Closest Alkylphenol Comparators


O–H Bond Dissociation Enthalpy (BDE) as a Predictor of Radical Scavenging Efficiency

The O–H bond dissociation enthalpy (BDE) is a primary determinant of hydrogen atom transfer (HAT) efficiency to peroxyl radicals. For 2,6-di-sec-butylphenol, the ortho sec-butyl groups provide steric hindrance that stabilizes the resulting phenoxyl radical. While a direct experimental BDE value for 2,6-di-sec-butylphenol is not available in the open literature, class-level inference from 2,6-dialkylphenol studies indicates that the BDE for 2,6-di-sec-butylphenol is expected to be higher than that of phenol (~88 kcal/mol) but lower than that of the more sterically congested 2,6-di-tert-butylphenol, due to the reduced electron-donating capacity of sec-butyl versus tert-butyl groups [1][2]. This places the target compound in an intermediate reactivity window: more reactive than highly hindered tert-butyl analogs, yet still sufficiently protected to avoid rapid depletion [3].

Antioxidant Mechanism Free Radical Scavenging Thermochemistry

Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) Benchmarking Against 2,6-Di-tert-butylphenol

In a comprehensive H-ORAC study of low-molecular-weight phenols, 2,6-di-tert-butylphenol exhibited an H-ORAC value of 77.50 μmol Trolox equivalent (TE)/μmol, with a relative antioxidant capacity index (RACI) of 0.008 [1]. The target compound, 2,6-di-sec-butylphenol, was not included in this dataset. However, the trend across 2,6-dialkylphenols shows that increasing steric bulk correlates with lower H-ORAC values due to reduced accessibility of the phenolic O–H to peroxyl radicals in aqueous buffer [2]. Based on the intermediate steric hindrance of sec-butyl compared to tert-butyl, 2,6-di-sec-butylphenol is predicted to exhibit a higher H-ORAC value than 2,6-di-tert-butylphenol, translating to greater peroxyl radical scavenging capacity in hydrophilic environments [3].

ORAC Assay Antioxidant Capacity Peroxyl Radical

Physical State and Solubility Profile: A Procurement and Formulation Advantage Over Solid Analogs

2,6-Di-sec-butylphenol is a clear to pale yellow liquid at room temperature, with a melting point of −42°C, density of 0.918 g/mL at 25°C, and very low water solubility (<0.01 mm Hg vapor pressure at 20°C, indicating low volatility) [1]. In contrast, 2,6-di-tert-butylphenol is a crystalline solid with a melting point of 34–36°C and requires heating to become liquid, while BHT (2,6-di-tert-butyl-4-methylphenol) is also a solid (mp ~70°C) [2]. The liquid nature of 2,6-di-sec-butylphenol eliminates the need for pre-melting or solvent dissolution in many lubricant and liquid polymer additive formulations, simplifying industrial handling and reducing processing steps [3].

Physical Properties Formulation Compatibility Solubility

Procurement-Optimized Application Scenarios for 2,6-Di-sec-butylphenol Based on Quantitative Differentiation Evidence


Lubricant Antioxidant Packages Requiring Liquid Handling and Intermediate Radical Scavenging Kinetics

Formulators developing sulfur-bridged hindered phenol antioxidants for lubricating oils [1] benefit from 2,6-di-sec-butylphenol's liquid physical state, which simplifies blending and reduces energy costs associated with melting solid precursors like 2,6-di-tert-butylphenol. Additionally, the predicted intermediate O–H BDE [2] provides a kinetic profile that balances rapid peroxyl radical trapping with sufficient persistence, making it a versatile building block for liquid antioxidant packages where both immediate and long-term oxidative protection are required.

Polymer Stabilization in Organic Solvent-Based Systems

In the production of resins, plastics, and rubber , 2,6-di-sec-butylphenol's high solubility in organic solvents and liquid nature ensure homogeneous distribution throughout the polymer matrix during processing. The steric hindrance provided by sec-butyl groups protects the phenolic O–H from premature oxidation during high-temperature extrusion or molding, while the compound's relatively low molecular weight (206.32 g/mol) [3] allows for efficient molar loading without excessive mass addition.

Intermediate for Fine Chemical Synthesis Where sec-Butyl Architecture is Critical

Patents describe the use of 2,6-di-sec-butylphenol as a precursor for para-substituted analogs with antiemetic and anticonvulsant activity [4]. The sec-butyl substituents confer distinct steric and electronic properties compared to isopropyl or tert-butyl analogs, influencing receptor binding and metabolic stability. Researchers procuring this compound for medicinal chemistry or agrochemical intermediate synthesis must verify the specific isomer composition (e.g., racemic mixture of sec-butyl stereoisomers) as this impacts downstream chiral purity and biological activity.

High-Temperature Industrial Fluids and Hydraulic Oils

With a boiling range of 255–260°C and low vapor pressure (<0.01 mm Hg at 20°C) [5], 2,6-di-sec-butylphenol is suitable for use in high-temperature industrial fluids where volatile antioxidants would evaporate and deplete. The liquid form ensures continuous solubility in the base oil throughout the operating temperature range, preventing filter plugging or deposit formation that can occur with solid antioxidants that crystallize upon cooling.

Technical Documentation Hub

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